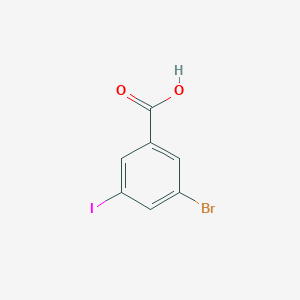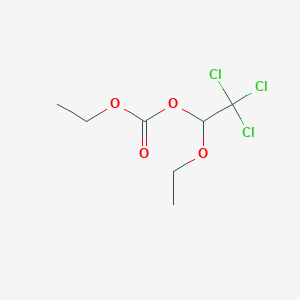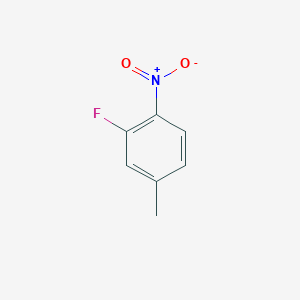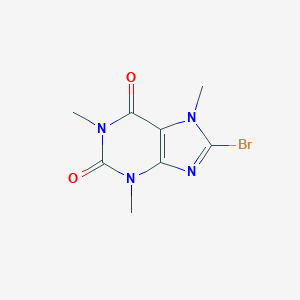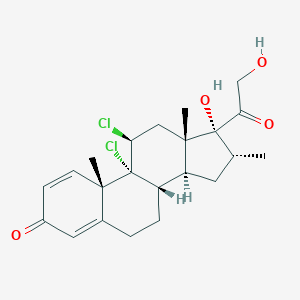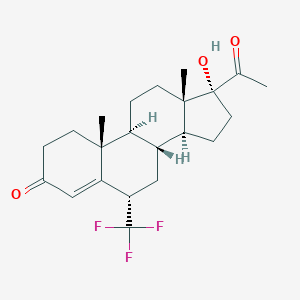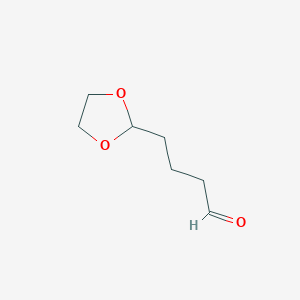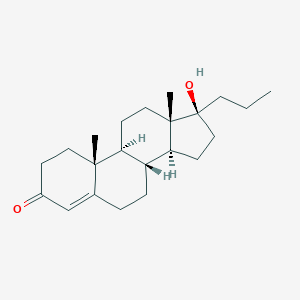
Topterone
Übersicht
Beschreibung
Vorbereitungsmethoden
Topterone is synthesized through a series of chemical reactions involving the modification of testosterone. . The reaction conditions often include the use of organic solvents and catalysts to facilitate the chemical transformations.
Analyse Chemischer Reaktionen
Topteron unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Topteron kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können Topteron in seine entsprechenden Alkohole oder Alkane umwandeln.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene organische Lösungsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Chemie: Topteron wird als Referenzverbindung in der Untersuchung von steroidalen Antiandrogenen verwendet.
Biologie: Es wurde auf seine Auswirkungen auf die Talgdrüsenentwicklung bei Labortieren untersucht.
Industrie: Aufgrund seiner begrenzten Wirksamkeit hat Topteron keine nennenswerten industriellen Anwendungen gefunden.
5. Wirkmechanismus
Topteron übt seine Wirkungen aus, indem es als Antiandrogen wirkt. Es hemmt die Wirkung von Androgenen, indem es an Androgenrezeptoren bindet und so die Aktivierung androgen-responsiver Gene verhindert . Dieser Mechanismus ähnelt dem anderer steroidaler Antiandrogene, die die Wirkungen von männlichen Hormonen wie Testosteron und Dihydrotestosteron blockieren .
Wirkmechanismus
Topterone exerts its effects by acting as an antiandrogen. It inhibits the action of androgens by binding to androgen receptors, thereby preventing the activation of androgen-responsive genes . This mechanism is similar to other steroidal antiandrogens, which block the effects of male hormones like testosterone and dihydrotestosterone .
Vergleich Mit ähnlichen Verbindungen
Topteron ähnelt anderen steroidalen Antiandrogenen wie Cyproteronacetat und Spironolacton. Es ist einzigartig in seiner spezifischen chemischen Struktur, die eine Propylgruppe in 17α-Position enthält . Dieser strukturelle Unterschied trägt zu seinen unterschiedlichen pharmakologischen Eigenschaften bei. Ähnliche Verbindungen umfassen:
Cyproteronacetat: Ein weit verbreitetes steroidales Antiandrogen mit Anwendungen bei der Behandlung von Prostatakrebs und schwerer Akne.
Spironolacton: Ein weiteres steroidales Antiandrogen, das vor allem als Diuretikum und bei der Behandlung von Akne eingesetzt wird.
Die Einzigartigkeit von Topteron liegt in seinen spezifischen chemischen Modifikationen, die es von anderen Antiandrogenen in Bezug auf seine Bindungsaffinität und Wirksamkeit unterscheiden .
Eigenschaften
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-17-propyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-4-10-22(24)13-9-19-17-6-5-15-14-16(23)7-11-20(15,2)18(17)8-12-21(19,22)3/h14,17-19,24H,4-13H2,1-3H3/t17-,18+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSOOHLAZHOTHJ-GUCLMQHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209417 | |
| Record name | Topterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60607-35-4 | |
| Record name | Topterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60607-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topterone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Topterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Topterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOPTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77WPB17ZK1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Topterone exert its antiandrogenic effects?
A1: this compound functions as an antiandrogen by competitively binding to cytosolic androgen receptors. [, ] This binding prevents the natural androgen, dihydrotestosterone, from binding to the receptors. As a result, dihydrotestosterone cannot exert its biological effects, leading to the observed antiandrogenic activity. Studies using hamster flank organ development as a model demonstrated that this compound effectively inhibited the stimulatory effects of both testosterone and dihydrotestosterone. [] This finding, coupled with the observation that topical application did not alter testosterone metabolism in the flank organ, supports the conclusion that this compound's primary mechanism of action is through direct androgen receptor antagonism. []
Q2: Are there any structural insights into how this compound interacts with androgen receptors?
A2: While the provided research highlights this compound's interaction with androgen receptors, it does not delve into the specific structural details of this interaction. Further research, potentially involving crystallography or computational modeling studies, would be necessary to elucidate the precise binding mode and molecular interactions responsible for this compound's affinity for androgen receptors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



